![molecular formula C9H15NOS B1620820 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol CAS No. 510739-99-8](/img/structure/B1620820.png)
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
Overview
Description
This compound is a unique chemical with the empirical formula C9H15NOS . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 185.29 . The SMILES string, which represents the structure of the molecule, is CC(O)CNCc1sccc1C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
The thiophene moiety present in this compound is significant in medicinal chemistry. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s structure allows for the synthesis of novel therapeutic agents that can be optimized for better pharmacological activity. Its versatility in drug design stems from the thiophene ring’s ability to interact with various biological targets.
Material Science: Development of Organic Semiconductors
In material science, thiophene-based compounds are utilized in the development of organic semiconductors. The sulfur atom in the thiophene ring contributes to the compound’s electronic properties, making it valuable for creating materials with specific conductive or photovoltaic properties. This is particularly relevant in the field of organic electronics, where such materials are used for constructing flexible displays and solar cells.
Synthetic Organic Chemistry: Building Blocks for Complex Molecules
This compound serves as a building block in synthetic organic chemistry. It can be used to construct complex molecules with diverse functional groups . Its reactivity allows chemists to introduce various substituents, enabling the synthesis of a wide array of derivatives with potential applications in different chemical industries.
Drug Development: Lead Compound Identification
In drug development, the compound’s thiophene core is essential for creating a combinatorial library to identify lead compounds . Its structural flexibility facilitates the creation of multiple analogs, which can be screened for desirable biological activities. This process is crucial for the discovery of new drugs with improved efficacy and safety profiles.
Biochemistry: Enzyme Inhibition Studies
Thiophene derivatives, including this compound, are studied for their enzyme inhibition properties . They can be used to modulate the activity of specific enzymes, which is valuable in understanding metabolic pathways and designing inhibitors that can serve as therapeutic agents for various diseases.
Pharmacology: Pharmacokinetic and Pharmacodynamic Analysis
The compound can be used in pharmacological studies to analyze pharmacokinetic and pharmacodynamic properties . Understanding how thiophene derivatives interact with the body, including their absorption, distribution, metabolism, and excretion, is vital for developing drugs that are not only effective but also safe for clinical use.
Safety and Hazards
properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFDSBXEGLIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378180 | |
Record name | BAS 05276451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510739-99-8 | |
Record name | BAS 05276451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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